2-(2-Bromophenyl)acetamide

Pharmaceutical Crystallization Solid-State Chemistry Pre-formulation

Researchers synthesizing isoquinolinones or phenanthrenes via radical cyclization often encounter regiochemical failure with meta/para-bromo isomers. 2-(2-Bromophenyl)acetamide (CAS 65999-53-3) resolves this bottleneck through its ortho-bromine directing effect, uniquely enabling Bu₃SnH-mediated 6-exo-trig cyclization and one-pot Suzuki-Miyaura/aldol cascades. • Mp 104-106°C (vs 197-198°C para isomer) simplifies purification • Validated precursor for COX-active N-heterocyclic acetamides • Supplied with full analytical documentation (HPLC, NMR)

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 65999-53-3
Cat. No. B1268463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)acetamide
CAS65999-53-3
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)N)Br
InChIInChI=1S/C8H8BrNO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyDSZYKMGSRABUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(2-Bromophenyl)acetamide: A Focus on Verifiable Differentiation for Procurement


2-(2-Bromophenyl)acetamide (CAS 65999-53-3) is an ortho-brominated phenylacetamide intermediate employed in medicinal chemistry and heterocyclic synthesis. The compound features a bromine atom at the ortho position of the phenyl ring, which confers unique steric and electronic properties that distinguish it from its meta and para isomers . It serves as a key precursor for constructing complex molecules, including isoquinolinones and phenanthrene derivatives, through palladium-catalyzed cross-coupling and radical cyclization strategies [1]. Its utility is underscored by its role in generating biologically active heterocyclic amides that have demonstrated synergistic anti-inflammatory, analgesic, and antimicrobial activities [2].

Why 2-(2-Bromophenyl)acetamide Cannot Be Replaced by Its Regioisomers or Chloro Analogs


Generic substitution of 2-(2-bromophenyl)acetamide with its regioisomers (e.g., 3- or 4-bromophenylacetamide) or halo-analogs (e.g., 2-chlorophenylacetamide) is not scientifically valid due to profound differences in reactivity and physical form. The ortho-bromine substituent introduces significant steric hindrance and unique electronic effects that direct regioselective metalation and cyclization pathways, enabling synthetic transformations (e.g., 6-exo-trig radical cyclization) that are inaccessible or inefficient with meta or para counterparts [1]. Furthermore, the ortho isomer exhibits a melting point of approximately 104-106 °C, dramatically lower than that of 197-198 °C for the para isomer, indicating fundamental differences in crystal lattice energy that directly impact purification, formulation, and handling . Swapping bromine for chlorine alters bond length, polarizability, and leaving-group ability, which can completely change the kinetics and outcome of cross-coupling reactions .

Quantitative Evidence Differentiating 2-(2-Bromophenyl)acetamide for Scientific Selection


Melting Point Divergence: Ortho vs. Para Isomer Affects Handling and Purity

The ortho-substituted 2-(2-bromophenyl)acetamide exhibits a melting point of approximately 104-106 °C , which is markedly lower than the 197-198 °C reported for its para-substituted regioisomer, 2-(4-bromophenyl)acetamide . This >90 °C discrepancy indicates dramatically different crystal packing forces. The lower melting point of the ortho isomer typically correlates with higher solubility and distinct processing characteristics, directly affecting the choice of crystallization solvents and purification techniques required during synthesis and scale-up.

Pharmaceutical Crystallization Solid-State Chemistry Pre-formulation

Synthetic Utility: Ortho-Bromine Essential for 6-exo-trig Radical Cyclization

The ortho-bromine configuration in 2-(2-bromophenyl)acetamide is a prerequisite for Bu3SnH-mediated 6-exo-trig aryl radical cyclization, enabling the direct construction of the isoquinolinone core in (±)-tetrahydropalmatine and saulatine (24) [1]. This reactivity cannot be achieved with the para- or meta-bromophenylacetamide isomers, as the radical acceptor enamide is positioned through a geometrically constrained ortho-relationship. The reaction demonstrates the unique ability of the ortho isomer to undergo a domino radical cyclization-capture sequence, classifying it as an enabling building block for this class of natural product-like compounds.

Radical Cyclization Isoquinoline Synthesis Alkaloid Chemistry

Biological Activity of Derivative Series: Scaffold Confers Analgesic and Anti-inflammatory Potency

In a comparative study of heterocyclic acetamide derivatives, the compound 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide (4f), a direct derivative of the target compound, was identified as the most potent molecule demonstrating synergistic anti-inflammatory, analgesic, and antimicrobial properties [1]. This derivative, representing the combination of the 2-(2-bromophenyl)acetyl pharmacophore with a pyrazinylamine, significantly outperformed other analogs in the series in in vivo assays, including inhibition of mouse COX-1 and COX-2 enzymes as indicated by molecular docking studies [1]. This indirectly validates the selection of the 2-(2-bromophenyl)acetamide core over other arylacetamide scaffolds for developing multi-target anti-inflammatory agents.

Medicinal Chemistry COX Inhibition Analgesic Discovery

Specific Application Scenarios for 2-(2-Bromophenyl)acetamide Based on Quantitative Differentiation


Synthesis of Fused Isoquinoline Alkaloid Frameworks via Ortho-Specific Radical Cyclization

Research groups engaged in the total synthesis of protoberberine or benzylisoquinoline alkaloids should select 2-(2-bromophenyl)acetamide as the key building block to enable the Bu3SnH-mediated 6-exo-trig aryl radical cyclization strategy. As demonstrated by Ishibashi et al., this substrate uniquely undergoes efficient cyclization to afford isoquinolinones, a transformation that is geometrically prohibited for the para- or meta-bromo isomers, thereby validating the ortho-brominated scaffold as the only feasible choice for this synthetic route [1].

Preparation of Phenanthrene Libraries via Sequential Coupling-Condensation Cascades

The compound serves as a critical substrate in one-pot Suzuki-Miyaura coupling/aldol condensation cascades for constructing phenanthrene libraries, as reported by Kim et al. [2]. The ortho-bromine substituent facilitates the initial palladium-catalyzed cross-coupling with formylphenylboronic acids, with the proximity of the acetamide group enabling subsequent in situ cyclization. This tandem reactivity profile is dependent on the ortho relationship between the acetamide and the bromine, making 2-(2-bromophenyl)acetamide the preferred reagent over its regioisomers for developing this specific class of polycyclic aromatic compounds.

Medicinal Chemistry Campaigns Aimed at Multi-Target Anti-Inflammatory Agents

Medicinal chemistry programs developing novel NSAID-like agents with combined analgesic, anti-inflammatory, and antimicrobial properties should utilize 2-(2-bromophenyl)acetamide as the starting fragment to synthesize substituted N-heterocyclic acetamides. The derivative 2-(2-Bromophenyl)-N-(pyrazin-2-yl)acetamide (4f) emerged as the most potent candidate in a comparative series, providing a validated starting point for further lead optimization targeting COX-1 and COX-2 enzymes [3].

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